molecular formula C17H12O B11938077 2,3-Dihydro-1H-cyclopenta(c)phenanthren-1-one CAS No. 110336-19-1

2,3-Dihydro-1H-cyclopenta(c)phenanthren-1-one

Cat. No.: B11938077
CAS No.: 110336-19-1
M. Wt: 232.28 g/mol
InChI Key: DKQIMWUXEKDTBR-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-cyclopenta©phenanthren-1-one is an organic compound with the molecular formula C17H12O. It is a member of the cyclopenta[c]phenanthrene family, characterized by a fused ring structure that includes a cyclopentane ring and a phenanthrene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1H-cyclopenta©phenanthren-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of Friedel-Crafts acylation followed by cyclization. The reaction conditions often involve the use of Lewis acids such as aluminum chloride (AlCl3) to facilitate the cyclization process .

Industrial Production Methods: While specific industrial production methods for 2,3-Dihydro-1H-cyclopenta©phenanthren-1-one are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1H-cyclopenta©phenanthren-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols .

Scientific Research Applications

2,3-Dihydro-1H-cyclopenta©phenanthren-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-cyclopenta©phenanthren-1-one involves its interaction with molecular targets through its aromatic and cyclopentane rings. These interactions can influence various biochemical pathways, depending on the specific functional groups present on the molecule. The exact pathways and targets can vary based on the compound’s derivatives and modifications .

Comparison with Similar Compounds

  • 2,3-Dihydro-1H-cyclopenta[c]chromen-4-one
  • 2,3-Dihydro-1H-cyclopenta[c]naphthalene
  • 2,3-Dihydro-1H-cyclopenta[c]anthracene

Comparison: 2,3-Dihydro-1H-cyclopenta©phenanthren-1-one is unique due to its specific ring fusion and the presence of a ketone group.

Properties

CAS No.

110336-19-1

Molecular Formula

C17H12O

Molecular Weight

232.28 g/mol

IUPAC Name

2,3-dihydrocyclopenta[c]phenanthren-1-one

InChI

InChI=1S/C17H12O/c18-15-10-9-13-8-7-12-6-5-11-3-1-2-4-14(11)16(12)17(13)15/h1-8H,9-10H2

InChI Key

DKQIMWUXEKDTBR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C=CC3=C2C4=CC=CC=C4C=C3

Origin of Product

United States

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